

structure-activity relationship (SAR) studies of 4-Bromo-3-methylpyridazine analogs

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Compound of Interest

Compound Name: 4-Bromo-3-methylpyridazine

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Comparative Analysis of 4-Bromo-3-methylphenyl Analogs in Drug Discovery

A detailed examination of the structure-activity relationship (SAR) of novel carboxamide derivatives bearing the 4-bromo-3-methylphenyl moiety reveals their potential as potent therapeutic agents. This guide provides a comparative analysis of synthesized analogs, focusing on their antibacterial and enzyme inhibitory activities, supported by comprehensive experimental data and methodologies.

Biological Activity of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Analogs

A series of arylated N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide analogs were synthesized and evaluated for their biological activities. The core structure was modified through Suzuki cross-coupling reactions to introduce different aryl groups, leading to a set of derivatives (5a-5d). These compounds were tested for their antibacterial efficacy against extensively drug-resistant (XDR) Salmonella Typhi and their inhibitory potential against human placental alkaline phosphatase (ALP).

The synthesized analog 5d, which incorporates a 4-(trifluoromethyl)phenyl group, demonstrated the most significant biological activity. It exhibited the highest antibacterial potency with a minimum inhibitory concentration (MIC) of 6.25 μ g/mL and was the most potent inhibitor of alkaline phosphatase with an IC50 of 1.469 \pm 0.02 μ M[1]. The strong electron-



withdrawing nature of the trifluoromethyl group is suggested to contribute to this enhanced activity[1]. In contrast, analogs with electron-donating or weaker electron-withdrawing substituents showed moderate to low activity.

Table 1: Biological Activity of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Analogs (5a-5d)

Compound	R-group	Antibacterial Activity (XDR S. Typhi) MIC (µg/mL)	Alkaline Phosphatase Inhibition IC50 (μM)
3	н	100	2.511 ± 0.05
5a	4-methoxyphenyl	50	2.152 ± 0.04
5b	p-tolyl	25	1.879 ± 0.03
5c	4-chlorophenyl	12.5	1.673 ± 0.02
5d	4- (trifluoromethyl)phenyl	6.25	1.469 ± 0.02

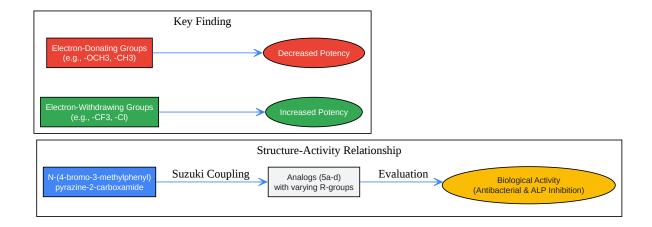
Data sourced from a 2024 study on pyrazine carboxamide derivatives[1].

Structure-Activity Relationship (SAR) Insights

The SAR analysis of this series of analogs indicates a clear trend related to the electronic properties of the substituent on the appended aryl ring. The biological activity, both antibacterial and enzyme inhibitory, is enhanced by the presence of electron-withdrawing groups. The order of activity, from most to least potent, was observed as: -CF3 > -Cl > -CH3 > -OCH3 > -H. This suggests that the electronic nature of the substituent plays a crucial role in the interaction of these compounds with their biological targets.

Below is a diagram illustrating the general SAR conclusions for the synthesized analogs.





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Caption: SAR summary of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide analogs.

Experimental Protocols General Synthesis of N-(4-bromo-3methylphenyl)pyrazine-2-carboxamide (3)

Pyrazine-2-carboxylic acid and 4-bromo-3-methyl aniline were reacted in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the target amide with an 83% yield[1].

General Procedure for the Synthesis of Arylated Analogs (5a-5d) via Suzuki Coupling

The N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1 equivalent) was dissolved in a mixture of 1,4-dioxane and water. To this solution, the respective aryl boronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) were added. The reaction mixture was heated at 100 °C for 12 hours under a nitrogen atmosphere. After completion, the mixture



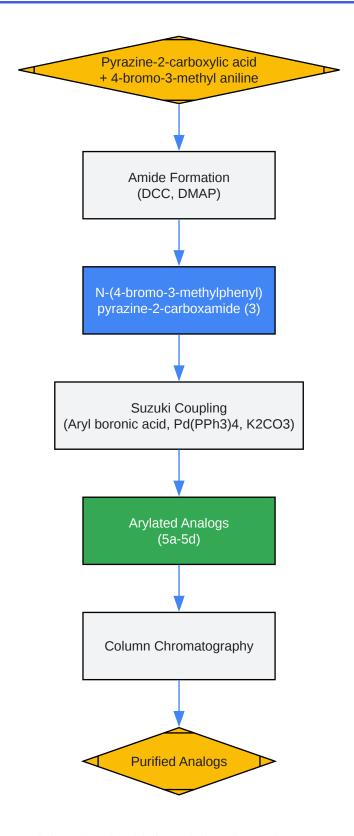




was cooled, diluted with water, and extracted with ethyl acetate. The organic layer was dried over sodium sulfate and concentrated under reduced pressure. The crude product was purified by column chromatography to afford the desired analogs in yields ranging from 60-85%[1].

The workflow for the synthesis is depicted in the following diagram:





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Caption: Synthetic workflow for N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide analogs.





Antibacterial Activity Assay (Agar Well Diffusion Method)

The antibacterial activity was determined using the agar well diffusion method against clinically isolated XDR S. Typhi. A bacterial suspension was uniformly spread on Mueller-Hinton agar plates. Wells were created in the agar, and a specific concentration of each test compound dissolved in DMSO was added to the wells. The plates were incubated, and the diameter of the zone of inhibition was measured to assess the antibacterial activity[1]. The minimum inhibitory concentration (MIC) was also determined.

Alkaline Phosphatase (ALP) Inhibition Assay

The in vitro ALP inhibitory activity was evaluated spectrophotometrically. The assay mixture contained the enzyme, the substrate (p-nitrophenyl phosphate), and the test compound in a buffer solution. The rate of the reaction was determined by measuring the increase in absorbance at 405 nm due to the formation of p-nitrophenol. The percentage of inhibition was calculated, and the IC50 values were determined from dose-response curves[1]. Enzyme kinetics studies were also performed to determine the mode of inhibition. For the most potent compound, 5d, a competitive mode of inhibition was observed[1].

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References

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